2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
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Overview
Description
2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylphenoxy group, a pyridinyl group, and a piperazinyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate. This intermediate is then reacted with 1-(4-pyridin-2-ylpiperazin-1-yl)ethanone under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl and pyridinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propanone
- 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-3-ylpiperazin-1-yl)ethanone
- 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-17(16(2)13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFXNLCBJDSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356765 |
Source
|
Record name | 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-95-4 |
Source
|
Record name | 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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